molecular formula C7H14N2 B13816117 (E)-(1-ethylpyrrolidin-2-ylidene)methanamine

(E)-(1-ethylpyrrolidin-2-ylidene)methanamine

Cat. No.: B13816117
M. Wt: 126.20 g/mol
InChI Key: NWTDBNPDNBPRAT-VOTSOKGWSA-N
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Description

(E)-(1-ethylpyrrolidin-2-ylidene)methanamine is an organic compound that features a pyrrolidine ring with an ethylidene substituent at the second position and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-ethylpyrrolidin-2-ylidene)methanamine typically involves the reaction of pyrrolidine with ethylidene derivatives under controlled conditions. One common method includes the use of ethylidene chloride and pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-(1-ethylpyrrolidin-2-ylidene)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of N-ethylpyrrolidine-2-one.

    Reduction: Formation of N-ethylpyrrolidine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(E)-(1-ethylpyrrolidin-2-ylidene)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-(1-ethylpyrrolidin-2-ylidene)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(1-methylpyrrolidin-2-ylidene)methanamine
  • (E)-(1-propylpyrrolidin-2-ylidene)methanamine
  • (E)-(1-butylpyrrolidin-2-ylidene)methanamine

Uniqueness

(E)-(1-ethylpyrrolidin-2-ylidene)methanamine is unique due to its specific ethylidene substituent, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-(1-ethylpyrrolidin-2-ylidene)methanamine

InChI

InChI=1S/C7H14N2/c1-2-9-5-3-4-7(9)6-8/h6H,2-5,8H2,1H3/b7-6+

InChI Key

NWTDBNPDNBPRAT-VOTSOKGWSA-N

Isomeric SMILES

CCN\1CCC/C1=C\N

Canonical SMILES

CCN1CCCC1=CN

Origin of Product

United States

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